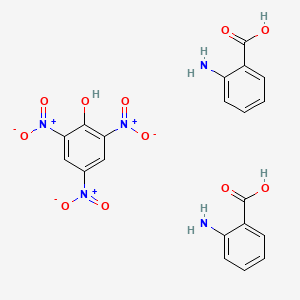![molecular formula C17H7N3S3 B12563123 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile CAS No. 197295-93-5](/img/structure/B12563123.png)
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile is a complex organic compound characterized by the presence of multiple thiophene rings and nitrile groups
准备方法
The synthesis of 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile typically involves the following steps:
Formation of Thiophene Rings: The initial step involves the formation of thiophene rings through methods such as the Paal-Knorr synthesis or the Gewald reaction.
Coupling Reactions: The thiophene rings are then coupled together using reagents like boronic acids or esters in the presence of palladium catalysts.
Introduction of Nitrile Groups: The nitrile groups are introduced through reactions with cyanating agents such as cyanogen bromide or through the use of nitrile-containing building blocks.
Final Assembly: The final compound is assembled through a series of coupling and condensation reactions under controlled conditions
化学反应分析
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions at the thiophene rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds
科学研究应用
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile has several scientific research applications:
Organic Electronics: Due to its conjugated structure, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Photovoltaics: The compound is explored for use in organic solar cells due to its ability to absorb light and convert it into electrical energy.
Medicinal Chemistry: It is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
作用机制
The mechanism of action of 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile involves its interaction with molecular targets through its conjugated π-system. This allows for efficient electron transfer and interaction with biological molecules. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .
相似化合物的比较
Similar compounds to 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile include:
2,2’5’,2’'-terthiophene-5-carbonitrile: This compound also contains multiple thiophene rings and nitrile groups but differs in the arrangement and number of these groups.
2,2’5’,2’'-terthiophene-5-carbaldehyde: Similar in structure but contains an aldehyde group instead of nitrile groups.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring and boronic ester group, used in coupling reactions
属性
CAS 编号 |
197295-93-5 |
|---|---|
分子式 |
C17H7N3S3 |
分子量 |
349.5 g/mol |
IUPAC 名称 |
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C17H7N3S3/c18-8-11(9-19)12(10-20)13-3-4-16(22-13)17-6-5-15(23-17)14-2-1-7-21-14/h1-7H |
InChI 键 |
RBZVGIIZAVGNQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C(=C(C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


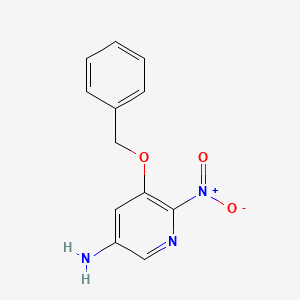
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
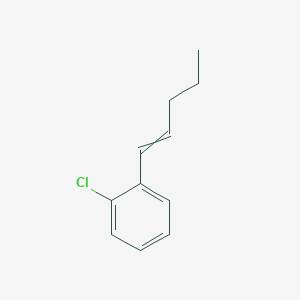
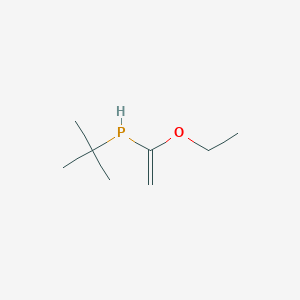
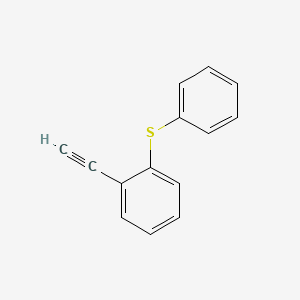
![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
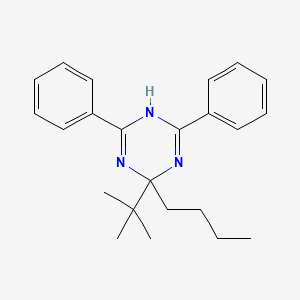
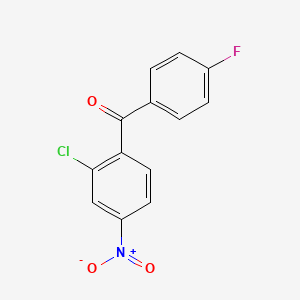
![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)
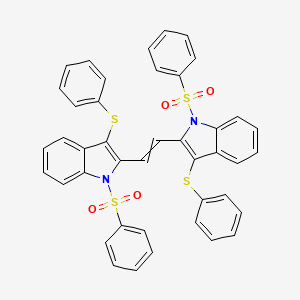
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)


